molecular formula C8H9ClN2O3 B11785876 Methyl 2-[(4-Amino-6-chloro-3-pyridyl)oxy]acetate

Methyl 2-[(4-Amino-6-chloro-3-pyridyl)oxy]acetate

Cat. No.: B11785876
M. Wt: 216.62 g/mol
InChI Key: ZFRPWLJIYXSVKK-UHFFFAOYSA-N
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Description

Methyl 2-[(4-Amino-6-chloro-3-pyridyl)oxy]acetate is a chemical compound with the molecular formula C8H9ClN2O3 and a molecular weight of 216.62 g/mol. It is a useful research chemical, often employed as a building block in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-Amino-6-chloro-3-pyridyl)oxy]acetate typically involves the reaction of 4-amino-6-chloro-3-pyridinol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-Amino-6-chloro-3-pyridyl)oxy]acetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to amino compounds.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions include various substituted pyridyl derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Methyl 2-[(4-Amino-6-chloro-3-pyridyl)oxy]acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: The compound is involved in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-[(4-Amino-6-chloro-3-pyridyl)oxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the specific pathway involved. The exact molecular targets and pathways can vary depending on the application and the specific derivatives used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[(6-Chloro-3-pyridyl)oxy]acetate: Similar in structure but lacks the amino group at the 4-position.

    4-Amino-6-chloronicotinaldehyde: Contains the same pyridyl core but with different functional groups.

Uniqueness

Methyl 2-[(4-Amino-6-chloro-3-pyridyl)oxy]acetate is unique due to its specific combination of functional groups, which allows for a wide range of chemical modifications and applications. The presence of both amino and chloro groups provides versatility in synthetic chemistry, making it a valuable intermediate in various research and industrial processes.

Properties

Molecular Formula

C8H9ClN2O3

Molecular Weight

216.62 g/mol

IUPAC Name

methyl 2-(4-amino-6-chloropyridin-3-yl)oxyacetate

InChI

InChI=1S/C8H9ClN2O3/c1-13-8(12)4-14-6-3-11-7(9)2-5(6)10/h2-3H,4H2,1H3,(H2,10,11)

InChI Key

ZFRPWLJIYXSVKK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=CN=C(C=C1N)Cl

Origin of Product

United States

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